![molecular formula C13H13F3O2 B2357092 1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid CAS No. 1439900-17-0](/img/structure/B2357092.png)

1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

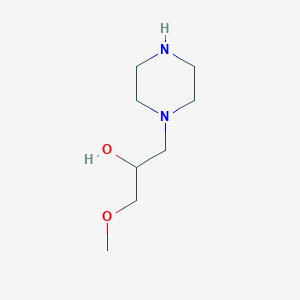

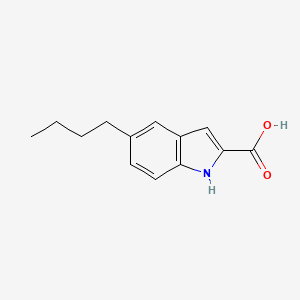

1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid, commonly referred to as TFB-CCA, is a chemical compound that has gained significant attention in both scientific and industrial fields due to its unique physical and chemical properties. It has a molecular formula of C13H13F3O2 and an average mass of 258.236 Da .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring attached to a carboxylic acid group and a benzyl group with a trifluoromethyl substituent .Scientific Research Applications

Synthesis and Derivatives

- Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized from 1,3-dibromoacetone dimethyl ketal, with a key synthesis step transforming the acid moiety into the trifluoromethyl group (Radchenko et al., 2009).

Diagnostic Applications

- Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) was synthesized for use in positron emission tomography as a tumor-avid amino acid (Shoup & Goodman, 1999).

Chemical Transformations

- Additions of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes, even in the presence of a carboxyl derivative, have been shown to introduce nitrogen nucleophiles at the cyclobutane ring, leading to precursors of α-amino cyclobutane carboxylic acids (Gaoni, 1988).

Structural Studies

- The structures of cis-2-phenylcyclobutanecarboxylic acid and related compounds have been determined using X-ray diffraction, revealing details about the puckering of the cyclobutane ring and bond lengths affected by substituent crowding (Reisner et al., 1983).

Medicinal Chemistry

- A water-soluble boronated amino acid, with potential for use in boron neutron capture therapy, has been developed. The synthesis involved alkylation and Bucherer–Strecker synthesis, followed by hydrogenolysis to remove protecting groups (Das et al., 2000).

Chemical Reactivity

- Studies on the free radical chlorination of cyclobutanecarboxylic acids have extended the understanding of free radical chlorination to carboxyl-substituted carbocyclic systems (Nevill, 1954).

Safety and Hazards

properties

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O2/c14-13(15,16)10-4-2-9(3-5-10)8-12(11(17)18)6-1-7-12/h2-5H,1,6-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILVJTNAQQRRGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)

![(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2357017.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)

![methyl 5-{[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B2357022.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357024.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate](/img/structure/B2357025.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2357031.png)

![ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2357032.png)